{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine
Description
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine is a heterocyclic compound featuring a pteridine core substituted with a 2-methoxyethylamino group at position 2 and a 4-methylphenylamino group at position 2. Pteridine derivatives are known for their roles in biological systems, including enzymatic cofactors (e.g., folic acid) and kinase inhibition.
Properties
IUPAC Name |
2-N-(2-methoxyethyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-3-5-12(6-4-11)20-15-13-14(18-8-7-17-13)21-16(22-15)19-9-10-23-2/h3-8H,9-10H2,1-2H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNNOBCTHODTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Quinazoline Derivatives
- Bis-(2-methoxy-ethyl)-(2-p-tolyl-quinazolin-4-yl)-amine (C21H25N3O2): Replaces the pteridine core with a quinazoline ring. The quinazoline lacks the fused pyrazine ring present in pteridine, reducing nitrogen content and altering electronic properties. The 2-p-tolyl (4-methylphenyl) group is retained, suggesting similar hydrophobic interactions, but the reduced heteroatom density may lower polar surface area, affecting solubility or target affinity .
- Key Difference : Quinazoline-based analogs may exhibit distinct binding modes in kinase inhibition compared to pteridine derivatives due to differences in ring planarity and hydrogen-bonding capacity.
Pyrimidine Derivatives
- 4-(4-Methoxyphenyl)pyrimidin-2-amine (C11H12N3O): Features a simpler pyrimidine ring. The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the 4-methylphenyl group’s inductive effects in the target compound. This substitution could modulate metabolic stability or oxidative susceptibility .
Substituent Variations
β-Aminoketones
- 2-{(4-Bromophenyl)[(4-methylphenyl)amino]methyl}cyclohexanone (C20H21BrN2O): Retains the 4-methylphenylamino group but replaces the pteridine core with a cyclohexanone-β-aminoketone scaffold. These compounds demonstrate antigenotoxic activity against MNNG-induced DNA damage, suggesting that the 4-methylphenyl group may play a role in DNA interaction or radical scavenging .
Piperidine and Piperazine Derivatives
- N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine (C20H26N2O): Incorporates a piperidine ring instead of pteridine.
Functional Group Comparisons
- 1-(4-Methanesulfonylphenyl)ethylamine (C12H19NO3S): Shares the 2-methoxyethylamino group but lacks a heterocyclic core. The sulfonyl group introduces strong polarity, contrasting with the pteridine’s aromatic system. This highlights how the methoxyethyl group’s solubility-enhancing effects are context-dependent .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Molecular Formula | Key Substituents | Potential Biological Activity |
|---|---|---|---|---|
| Target Compound | Pteridine | C15H17N5O | 2-(2-Methoxyethyl)amino, 4-methylphenyl | Kinase inhibition, DNA interaction |
| Bis-(2-methoxy-ethyl)-(2-p-tolyl-quinazolin-4-yl)-amine | Quinazoline | C21H25N3O2 | 2-p-Tolyl, bis(2-methoxyethyl)amino | Kinase inhibition, solubility |
| 4-(4-Methoxyphenyl)pyrimidin-2-amine | Pyrimidine | C11H12N3O | 4-Methoxyphenyl | Antimetabolite, solubility |
| 2-{(4-Bromophenyl)[(4-methylphenyl)amino]methyl}cyclohexanone | Cyclohexanone | C20H21BrN2O | 4-Methylphenylamino, bromophenyl | Antigenotoxic, radical scavenging |
| 1-(4-Methanesulfonylphenyl)ethylamine | Linear amine | C12H19NO3S | 2-Methoxyethylamino, sulfonylphenyl | Solubility-driven applications |
Research Findings and Implications
- Synthetic Pathways : Pd-catalyzed cross-coupling (as seen in pyrrolo[2,3-d]pyrimidine synthesis) may be applicable to the target compound’s preparation, particularly for introducing aryl groups .
- Biological Activity : The 4-methylphenyl group’s hydrophobicity and the methoxyethyl group’s solubility enhancement suggest a balance between membrane permeability and aqueous solubility, critical for bioavailability .
- Contradictions : While 4-methoxyphenyl derivatives (e.g., ) exhibit metabolic vulnerabilities due to demethylation, the target compound’s 4-methyl group may offer superior stability .
Biological Activity
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine, a compound characterized by a pteridine ring system, has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a pteridine core with substitutions that enhance its reactivity and biological interactions. The structural formula is as follows:
Key Structural Features:
- Pteridine Ring : A bicyclic structure that plays a critical role in biological activity.
- Methoxyethylamino Group : Enhances solubility and may influence interaction with biological targets.
- Methylphenylamine Group : Provides additional hydrophobic character, potentially affecting membrane permeability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction, which forms carbon–carbon bonds between aryl halides and organoboron compounds under palladium catalysis.
Synthetic Route Overview:
- Starting Materials : Pteridine derivatives and 4-methylphenylamine.
- Reaction Conditions : Use of bases and solvents optimized for yield.
- Purification : Techniques such as recrystallization or chromatography to obtain pure product.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It may function as an enzyme inhibitor by binding to the active sites of target proteins, thereby altering their activity.
In Vitro Studies
Research indicates that derivatives of this compound exhibit significant antitumor properties. For example, similar pteridine compounds have shown selective cytotoxicity against cancer cell lines by inducing apoptosis through mechanisms involving cytochrome P450 enzymes .
Antitumor Activity
In a study evaluating amino acid prodrugs of pteridine derivatives, compounds similar to this compound demonstrated potent antitumor effects in vitro. The mechanism involved metabolic activation by cytochrome P450 1A1, leading to selective toxicity against sensitive cancer cell lines while sparing normal cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | P450 Activation |
| Compound B | T47D (Breast Cancer) | 3.5 | P450 Activation |
Applications in Research
The unique structure of this compound makes it valuable in several areas:
- Drug Development : As a lead compound for synthesizing novel anticancer agents.
- Biochemical Research : Investigating enzyme mechanisms and protein interactions.
- Material Science : Exploring its potential as a catalyst or building block in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
